N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

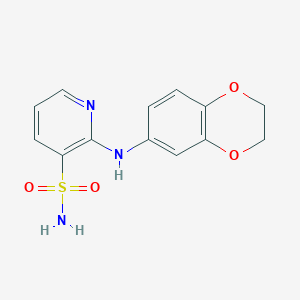

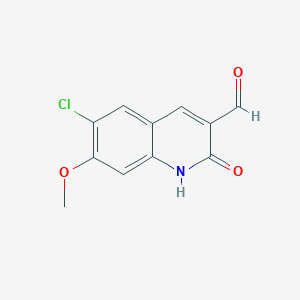

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide is a compound that belongs to the chemical class of isoxazoles, which are known for their diverse chemical reactions, biological activities, and applications in drug development. The structure of isoxazole derivatives has been the subject of various studies due to their interesting chemical and physical properties.

Synthesis Analysis

Isoxazole derivatives, including compounds similar to this compound, are typically synthesized through cyclization reactions involving appropriate precursors. For instance, the synthesis of 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide, a compound with a related structure, demonstrates the use of cyclization reactions in constructing the isoxazole ring (Rodier et al., 1993).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, which can significantly influence the compound's chemical behavior and interactions. The molecular structure analysis of related compounds shows that these molecules can adopt planar conformations, facilitating interactions through hydrogen bonding and delocalized orbital arrangements (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole derivatives participate in various chemical reactions, including nucleophilic substitutions and addition reactions, due to the reactive nature of the isoxazole ring. These compounds can also exhibit chemoselectivity in their reactions, as demonstrated in the synthesis and reactivity studies of related isoxazole compounds (Yu et al., 2009).

Aplicaciones Científicas De Investigación

Anticancer Activity

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide derivatives have shown significant potential in anticancer research. A study by Ai et al. (2017) explored the antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, revealing their ability to reduce mTORC1 activity and increase autophagy, indicating potent anticancer activity and a novel mechanism of action (Ai et al., 2017).

Biological Evaluation

Saeed et al. (2015) synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, showcasing their biological relevance. These compounds were screened against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases, highlighting their potential in medicinal chemistry (Saeed et al., 2015).

Antimicrobial and Antioxidant Activities

The work by Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities. They found that these compounds exhibit promising antimicrobial activity against various microorganisms and significant antioxidant activities, demonstrating their potential for therapeutic applications (Sindhe et al., 2016).

Antitubercular Agents

A study by Fassihi et al. (2009) on 4-substituted imidazolyl-2,6-dimethyl-N3,N5-bisaryl-1,4-dihydropyridine-3,5-dicarboxamides showcased their screening as antitubercular agents against Mycobacterium tuberculosis. The study pinpointed specific compounds with significant potency, comparable to rifampicin, against M. tuberculosis (Fassihi et al., 2009).

Direcciones Futuras

The future directions for “N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide” and similar isoxazole compounds likely involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks of current synthetic methods and accelerate the drug discovery programme .

Propiedades

IUPAC Name |

N-benzyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(10(2)17-15-9)13(16)14-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMCMADGNGMRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({4-[(3-methoxyphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2480889.png)

![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)

![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)